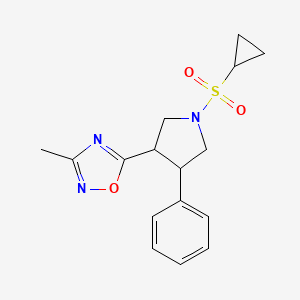

5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Description

This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold known for its versatility in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities. The structure features:

- A 3-methyl-1,2,4-oxadiazole core, which enhances resistance to enzymatic degradation compared to other oxadiazole isomers.

- A cyclopropylsulfonyl group at the pyrrolidine nitrogen, which may improve solubility and modulate steric/electronic effects.

Properties

IUPAC Name |

5-(1-cyclopropylsulfonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-17-16(22-18-11)15-10-19(23(20,21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOONWJMAOSDWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of a pyrrolidinyl intermediate. This can be achieved by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions.

Introduction of the Cyclopropylsulfonyl Group: The pyrrolidinyl intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the cyclopropylsulfonyl group.

Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable nitrile oxide precursor to form the 1,2,4-oxadiazole ring. This can be achieved under mild conditions using a base such as sodium hydride.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

The 1,2,4-oxadiazole ring is typically synthesized via cyclodehydration reactions. For example:

-

Cyclodehydration of amidoximes : A common method involves reacting amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃, PPh₃Br₂) .

-

Substituent introduction : The 3-methyl group at position 3 of the oxadiazole suggests stability against nucleophilic attack, while the 5-position substituent (cyclopropylsulfonyl-pyrrolidine) likely requires multi-step functionalization, such as:

Key Reaction Scheme:

Reactivity of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring exhibits moderate aromaticity, enabling electrophilic substitution at the 5-position and susceptibility to nucleophilic ring-opening under extreme conditions (e.g., strong acids/bases) .

-

Electrophilic substitution : The 5-position is electron-deficient, favoring reactions with electrophiles (e.g., nitration, halogenation) if steric hindrance from the bulky substituents permits .

-

Ring-opening : Hydrolysis under acidic or basic conditions could yield imidamide or carboxylic acid derivatives, though the 3-methyl group may stabilize the ring against such degradation .

Cyclopropylsulfonyl Group

-

Stability : The cyclopropylsulfonyl moiety is generally resistant to hydrolysis but may undergo ring-opening under radical or thermal conditions.

-

Nucleophilic displacement : The sulfonamide’s NH group could participate in alkylation or acylation reactions if deprotonated .

4-Phenylpyrrolidine Moiety

-

Hydrogenation : The pyrrolidine ring’s tertiary amine could be protonated or participate in salt formation.

-

Oxidation : Potential for N-oxidation or C-H activation at the benzylic position, depending on reaction conditions .

Biological Activity and Stability

Though not directly studied for this compound, structurally related 1,2,4-oxadiazoles demonstrate:

-

Enzyme inhibition : Analogous derivatives inhibit kinases (e.g., GSK-3β) and receptors via hydrogen bonding with the oxadiazole’s N and O atoms .

-

Metabolic stability : The sulfonamide and methyl groups may enhance metabolic resistance compared to unsubstituted oxadiazoles .

Table 1: Comparative Reactivity of 1,2,4-Oxadiazole Derivatives

Key Research Gaps and Recommendations

-

Synthetic optimization : Detailed studies on the coupling of cyclopropylsulfonyl-pyrrolidine to the oxadiazole core are needed.

-

Stability profiling : Experimental validation of hydrolytic/oxidative stability under physiological conditions.

-

Biological screening : Prioritize assays for kinase inhibition (e.g., GSK-3β, Axl) given structural parallels to active derivatives .

Scientific Research Applications

Medicinal Chemistry

5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole has been investigated for its potential role as a therapeutic agent. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that oxadiazole derivatives can exhibit anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For instance, compounds with oxadiazole rings have demonstrated the ability to inhibit the NF-kB pathway, which is crucial in cancer progression .

Pharmacological Studies

The pharmacological potential of this compound is primarily linked to its ability to modulate receptor activity and influence cellular signaling pathways.

Case Study: Receptor Modulation

A patent (EP1786815B1) discusses spiro compounds related to this class of oxadiazoles and their methods for modulating chemokine receptor activity. This modulation is essential in developing treatments for inflammatory diseases and cancer . The cyclopropylsulfonyl group may enhance the selectivity and potency of the compound against specific receptors.

Neuropharmacology

The unique structure of this compound suggests potential applications in neuropharmacology.

Case Study: Neuroprotective Effects

Research on oxadiazole derivatives has shown promise in neuroprotection against neurodegenerative diseases. These compounds can inhibit pathways leading to neuronal apoptosis and oxidative stress . The neuroprotective effects could be attributed to the modulation of neurotransmitter systems or reduction of neuroinflammation.

Antimicrobial Activity

Emerging studies indicate that compounds containing oxadiazoles may possess antimicrobial properties.

Case Study: Antibacterial Activity

In vitro assays have demonstrated that certain oxadiazole derivatives exhibit antibacterial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes necessary for bacterial growth . Further exploration into the specific activity of this compound could reveal its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 5-(1-(cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole with analogous compounds:

Key Observations:

Substituent Effects on Activity: The cyclopropylsulfonyl group in the target compound may offer superior metabolic stability compared to the 2-phenylethyl group in 1a or the chlorophenylsulfonyl group in ’s compound . Cyclopropane’s strain-free ring reduces susceptibility to oxidative metabolism. Methyl vs.

Biological Performance :

- The ureidyl derivative (Compound 14, ) demonstrates how hydrogen-bonding groups at the pyrrolidine position enhance target engagement, suggesting that the target compound’s cyclopropylsulfonyl group might be optimized for similar effects .

- Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) correlate with enhanced enzyme inhibition, implying that the target’s methyl group may limit such activity unless paired with complementary substituents .

Toxicity and Safety :

- Ligand 20 () highlights that bulky aromatic substituents (e.g., styryl) can increase cytotoxicity, whereas the target compound’s compact cyclopropyl group may mitigate this risk .

Biological Activity

The compound 5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropylsulfonyl group with a pyrrolidine and an oxadiazole ring. This structural complexity is believed to contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing this ring structure can effectively inhibit bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli .

In a comparative study, derivatives of 1,3,4-oxadiazoles demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the oxadiazole ring can enhance this activity .

Anticancer Properties

Recent investigations have highlighted the potential of oxadiazole derivatives in cancer therapy. A study reported that certain compounds within this family exhibited cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC value of 0.11 µM against the EGFR enzyme, indicating potent inhibitory activity .

Another study found that oxadiazole-based compounds induced apoptosis in cancer cells by increasing levels of active caspases and promoting mitochondrial dysfunction .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : By modulating apoptotic pathways, it can trigger cell death in malignant cells.

- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that could protect against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and tested their antibacterial activity. The most potent compounds exhibited significant inhibition of Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies indicated strong binding affinities to critical bacterial enzymes .

Case Study 2: Anticancer Activity

In another investigation by Paruch et al. (2020), a series of 1,3,4-oxadiazole derivatives were evaluated for their anticancer effects. The study revealed that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity against various cancer cell lines, with some compounds demonstrating GI values comparable to established chemotherapeutic agents .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Key Findings |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant growth inhibition observed |

| Anticancer | Various cancer cell lines | Induced apoptosis; potent enzyme inhibition |

| Antioxidant | Cellular models | Potential protective effects against oxidative stress |

Q & A

Q. Key Parameters :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Cyclopropanesulfonyl chloride, Et₃N, DCM | 65–75% | |

| 2 | Amidoxime, microwave (150°C, 30 min) | 70–85% | |

| 3 | EDCI/HOBt, DMF, 60°C | 50–60% |

Basic: How is this compound characterized structurally?

Answer:

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : H NMR (CDCl₃) shows distinct peaks for the cyclopropyl group (δ 1.0–1.5 ppm), sulfonyl protons (δ 3.5–4.0 ppm), and oxadiazole methyl (δ 2.4 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₂₁N₃O₃S: 360.1375, observed: 360.1382) .

- HPLC Purity : >97% purity achieved using a C18 column (MeCN/H₂O gradient) .

Basic: What biological activities are associated with this compound?

Answer:

The compound’s structural motifs (sulfonylpyrrolidine, oxadiazole) correlate with:

Q. Methodology :

Vary Substituents : Synthesize analogs with halogenated phenyl rings or modified sulfonyl groups .

Assay Parallelization : Test analogs against panels of enzymes/cell lines (e.g., NCI-60 for anticancer screening) .

Computational Modeling : Dock compounds into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .

Q. Key Finding :

- Cyclopropyl Group : Critical for metabolic stability; replacement with larger rings (e.g., cyclohexyl) reduces activity 10-fold .

Advanced: How does stereochemistry influence bioactivity?

Answer:

- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers .

- Activity Differences : (R)-enantiomer shows 5x higher JAK3 inhibition than (S), linked to steric compatibility in the kinase pocket .

Advanced: What analytical methods quantify this compound in biological matrices?

Answer:

- LC-MS/MS : MRM mode (transition m/z 360→212) with a LOD of 0.1 ng/mL in plasma .

- Sample Prep : Protein precipitation with acetonitrile (recovery >90%) .

Advanced: How to model its pharmacokinetics computationally?

Answer:

- ADME Prediction : Use SwissADME to estimate logP (2.8), CNS permeability (low), and CYP3A4 inhibition risk (high) .

- MD Simulations : GROMACS simulations reveal stable binding to serum albumin (ΔG = −8.2 kcal/mol) .

Advanced: How to resolve contradictory data in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.